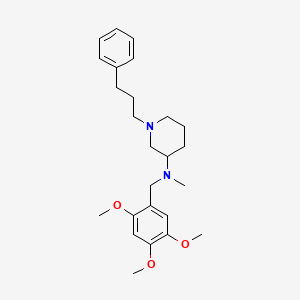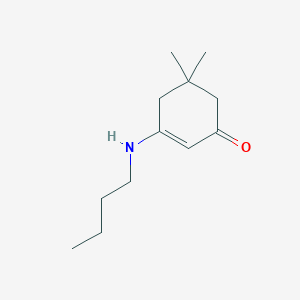
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine
Overview
Description
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool for studying the mechanisms underlying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
Mechanism of Action
The mechanism of action of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine involves the selective uptake of the compound by dopaminergic neurons, where it is converted into MPP+ through the action of the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the neurons, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine are well-documented and have been extensively studied in animal models of Parkinson's disease. N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine causes a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and other regions of the brain. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine in lab experiments include its ability to selectively destroy dopaminergic neurons, which closely mimics the neurodegeneration observed in Parkinson's disease. This makes N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine a valuable tool for studying the mechanisms underlying the disease and for testing potential treatments. However, the use of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine in animal models of Parkinson's disease has some limitations, including the fact that it does not fully recapitulate the complex pathophysiology of the disease, which involves multiple cell types and brain regions.
Future Directions
There are several future directions for research on N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine and its use in modeling Parkinson's disease. One area of focus is the development of new animal models that more closely mimic the complex pathophysiology of the disease, including the involvement of non-dopaminergic neurons and other brain regions. Another area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Finally, there is a need for further research on the long-term effects of N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine exposure in animal models, including the potential for neurotoxicity and other adverse effects.
Scientific Research Applications
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine has been widely used in scientific research to model Parkinson's disease in animals and to study the mechanisms underlying the disease. When N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine is administered to animals, it is selectively taken up by dopaminergic neurons and converted into a toxic metabolite, MPP+, which causes the neurons to die. This process closely mimics the neurodegeneration observed in Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the substantia nigra.
properties
IUPAC Name |
N-methyl-1-(3-phenylpropyl)-N-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3/c1-26(18-21-16-24(29-3)25(30-4)17-23(21)28-2)22-13-9-15-27(19-22)14-8-12-20-10-6-5-7-11-20/h5-7,10-11,16-17,22H,8-9,12-15,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHFJQFUKURFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1OC)OC)OC)C2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-phenylpropyl)-N-(2,4,5-trimethoxybenzyl)-3-piperidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)

![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B3821328.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)
![1-benzyl-1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidinium chloride](/img/structure/B3821349.png)
![3-[4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B3821360.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3821363.png)
![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)